pKa Comparison with Hydroxymethyl and Vinyl Analogs
The predicted acidity constant (pKa) of 4-(2-hydroxyethyl)phenylboronic acid is 8.82±0.10, compared to 8.53±0.10 for 4-(hydroxymethyl)phenylboronic acid and 8.62±0.17 for 4-vinylphenylboronic acid [1][2]. The target compound exhibits a pKa that is 0.29 units higher than the hydroxymethyl analog and 0.20 units higher than the vinyl analog, reflecting the electron-donating effect of the extended hydroxyethyl chain. This higher pKa shifts the pH at which the boronic acid exists in its reactive, tetrahedral boronate form to a more basic regime [3]. At pH 7.4-8.5, where many aqueous Suzuki couplings and diol-binding assays are conducted, the target compound will have a lower fraction of the ionized species compared to 4-(hydroxymethyl)phenylboronic acid, directly affecting reaction kinetics and binding equilibrium [3].
| Evidence Dimension | pKa (acidity constant) |
|---|---|
| Target Compound Data | 8.82±0.10 (Predicted) |
| Comparator Or Baseline | 4-(Hydroxymethyl)phenylboronic acid: 8.53±0.10; 4-Vinylphenylboronic acid: 8.62±0.17 |
| Quantified Difference | Target compound pKa is +0.29 units higher than 4-(hydroxymethyl)phenylboronic acid; +0.20 units higher than 4-vinylphenylboronic acid |
| Conditions | Predicted values from ChemicalBook database; consistent methodology across compounds |
Why This Matters
A 0.2-0.3 unit difference in pKa translates to a factor of 1.6-2.0 difference in the ratio of ionized to neutral boronic acid species at a given pH, which directly impacts reaction rates in aqueous Suzuki couplings and the pH window for optimal diol recognition, necessitating buffer adjustment when substituting between these analogs.
- [1] ChemicalBook. 4-(Hydroxymethyl)phenylboronic acid (CAS 59016-93-2) – pKa: 8.53±0.10. View Source
- [2] ChemicalBook. 4-Vinylphenylboronic acid (CAS 2156-04-9) – pKa: 8.62±0.17. View Source
- [3] Yan, J.; Springsteen, G.; Deeter, S.; Wang, B. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron 2004, 60(49), 11205-11209. View Source
